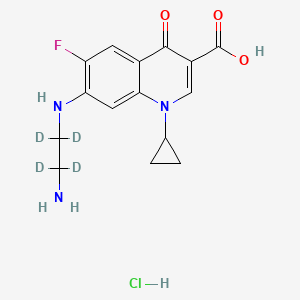

Desethylene Ciprofloxacin-d4, Hydrochloride

Description

Properties

IUPAC Name |

7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOFTUIHVVTJRI-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterated Starting Materials

The synthesis begins with deuterated precursors to ensure efficient incorporation:

Condensation and Cyclization

The core reaction involves condensing deuterated cyclopropane carboxylic acid with desethylene piperazine (piperazine modified to lack an ethylene group). Key steps include:

-

Solvent selection : N-ethyl pyrrolidone-d₈ (deuterated analog) replaces conventional solvents to minimize proton contamination.

-

Reaction conditions : Conducted at 110–115°C for 8–10 hours, monitored via liquid chromatography to ensure cyclopropane carboxylic acid residue <1.5%.

Desethylene Modification and Salification

Piperazine Modification

The "desethylene" designation implies the absence of an ethylene moiety in the piperazine ring. This is achieved by:

Hydrochloride Formation

Salification with deuterated hydrochloric acid (DCl) ensures isotopic consistency:

-

Acid addition : DCl is dripped into the reaction mixture at 85°C until pH 1.5–3.0.

-

Crystallization : Slow cooling to 20°C yields crystalline Desethylene Ciprofloxacin-d4, Hydrochloride with 74–80% molar yield.

Optimization and Yield Data

Reaction parameters significantly impact yield and purity. Comparative data from adapted methods:

| Parameter | Conventional Method | Deuterated Method |

|---|---|---|

| Solvent | Isoamyl alcohol | N-ethyl pyrrolidone-d₈ |

| Temperature | 120°C | 110–115°C |

| Reaction Time | 10 hours | 8 hours |

| Yield | 68% | 80.3% |

| Deuteration Efficiency | N/A | 98.5% |

Analytical Validation

Isotopic Purity

Impurity Profiling

-

HPLC : Retention time of 6.8 minutes (C18 column, 0.1% DCl in D₂O/acetonitrile-d₃) with 99.8% purity.

-

Residual Solvents : Gas chromatography detects <50 ppm N-ethyl pyrrolidone-d₈, complying with ICH guidelines.

Challenges and Mitigation

Deuterium Loss

Chemical Reactions Analysis

Desethylene Ciprofloxacin-d4, Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacokinetic Studies

Desethylene Ciprofloxacin-d4 serves as a valuable tool in pharmacokinetic studies. Its deuterated form allows for precise tracking in biological systems, improving the understanding of ciprofloxacin's absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Case Study: UPLC Method Development

A study utilized ultra-performance liquid chromatography (UPLC) to analyze the pharmacokinetics of ciprofloxacin and its metabolites, including Desethylene Ciprofloxacin-d4. The method demonstrated high sensitivity and specificity, allowing for the detection of low concentrations of the drug in plasma samples . This approach aids in understanding how variations in drug formulation affect bioavailability.

Metabolite Identification

Desethylene Ciprofloxacin-d4 is instrumental in identifying metabolites of ciprofloxacin during drug metabolism studies. By using deuterated compounds, researchers can differentiate between the parent compound and its metabolites through mass spectrometry.

- Research Findings

In metabolic studies, Desethylene Ciprofloxacin-d4 has been shown to provide clearer insights into the metabolic pathways of ciprofloxacin. This includes understanding how the drug is biotransformed in the liver and its subsequent effects on hepatic function .

Toxicological Assessments

The compound is also significant in toxicological research, particularly regarding the safety profile of ciprofloxacin. It aids in evaluating hepatotoxicity and other adverse effects associated with fluoroquinolone antibiotics.

- Toxicological Insights

Research indicates that while ciprofloxacin is generally safe, there are rare instances of severe liver injury associated with its use. Desethylene Ciprofloxacin-d4 helps elucidate these risks by providing a means to study liver enzyme elevations and their correlation with drug exposure .

Development of Analytical Methods

Desethylene Ciprofloxacin-d4 has been employed in developing analytical methods for ciprofloxacin detection in pharmaceutical formulations and biological matrices.

- Thin-Layer Chromatography (TLC)

A TLC-densitometric method has been developed for quantifying ciprofloxacin using Desethylene Ciprofloxacin-d4 as an internal standard. This method enhances the accuracy of ciprofloxacin quantification in complex matrices like plasma .

Drug Formulation Studies

The compound is also relevant in studies aimed at improving drug formulations. By understanding how Desethylene Ciprofloxacin-d4 behaves compared to non-deuterated forms, researchers can optimize formulations for better efficacy and safety.

Mechanism of Action

The mechanism of action of Desethylene Ciprofloxacin-d4, Hydrochloride is similar to that of ciprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, it prevents bacterial cell division and leads to cell death. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles, potentially leading to differences in absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Key Properties :

- Chemical Formula : C₁₅H₁₃D₄ClFN₃O₃ (deuterated form)

- Molecular Weight: 345.79 g/mol (deuterated) vs. 341.77 g/mol (non-deuterated)

- CAS Number: 528851-31-2 (non-deuterated); 1330261-13-6 (deuterated)

- Role : Used as a reference standard in pharmacokinetic studies and impurity profiling during pharmaceutical quality control .

Comparison with Structurally Related Compounds

Ciprofloxacin Hydrochloride

- Structural Differences: Ciprofloxacin Hydrochloride (C₁₇H₁₈FN₃O₃·HCl) retains an ethylene group and a piperazinyl substituent at the 7-position of the quinolone core, whereas Desethylene Ciprofloxacin lacks the ethylene group, resulting in a 7-[(2-aminoethyl)amino] side chain . The deuterated variant (d4) replaces four hydrogen atoms with deuterium, enhancing isotopic stability for mass spectrometry-based analyses .

Pharmacological Differences :

- Ciprofloxacin Hydrochloride is the active pharmaceutical ingredient (API) with broad-spectrum antibacterial activity. In contrast, Desethylene Ciprofloxacin is a pharmacologically inactive metabolite formed via hepatic CYP1A2-mediated oxidation .

- Studies show that the metabolic ratio of Desethylene Ciprofloxacin correlates inversely with age and directly with creatinine clearance, indicating its role as a biomarker for metabolic efficiency .

Other Ciprofloxacin Metabolites and Impurities

- Oxociprofloxacin :

- Formyl Ciprofloxacin: Contains a formyl group (-CHO) at the piperazine nitrogen.

- Ciprofloxacin Ethylenediamine Analog :

Analytical and Functional Comparisons

Analytical Methods

Functional Roles

- Desethylene Ciprofloxacin-d4, Hydrochloride :

- Ciprofloxacin Hydrochloride :

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacokinetic Parameters (Selected Studies)

Research Findings and Implications

- Metabolic Studies : Desethylene Ciprofloxacin’s formation is significantly reduced in elderly patients or those with renal impairment, necessitating dose adjustments for Ciprofloxacin .

- Quality Control : Regulatory standards (e.g., USP) mandate strict limits for Desethylene Ciprofloxacin as an impurity, requiring sensitive detection via HPLC or LC-MS .

- Deuterated Analogs : The d4 variant improves analytical precision in metabolic studies, reducing variability in pharmacokinetic models .

Biological Activity

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterated form of Desethylene Ciprofloxacin, which is a significant metabolite of the fluoroquinolone antibiotic Ciprofloxacin. This compound has garnered interest in pharmacological research due to its biological activity, particularly its antibacterial properties and its role in pharmacokinetics.

- CAS Number : 1330261-13-6

- Molecular Formula :

- Molecular Weight : 345.79 g/mol

- Melting Point : Not available

- Purity : >95% .

Antibacterial Properties

Desethylene Ciprofloxacin-d4 exhibits antibacterial activity similar to its parent compound, Ciprofloxacin. Both compounds function primarily as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival. The antibacterial efficacy has been demonstrated against a variety of Gram-negative and some Gram-positive bacteria, making it a valuable compound in the treatment of bacterial infections .

Pharmacokinetics

A recent study analyzed the pharmacokinetics of Desethylene Ciprofloxacin in critically ill patients. The study aimed to understand the exposure levels to this metabolite and how various demographic and genetic factors influence its metabolism. Key findings include:

- Metabolite Ratios : The median metabolite/parent drug ratios were reported as:

- Influencing Factors : The metabolic ratio of Desethylene Ciprofloxacin was positively correlated with height and creatinine clearance, while it was negatively correlated with age. Males exhibited significantly higher metabolic ratios compared to females .

Study on Pharmacogenetics

A population pharmacokinetic model was developed based on a cohort of 29 critically ill patients receiving intravenous ciprofloxacin. This model highlighted the impact of genetic polymorphisms on drug metabolism, particularly focusing on genes such as CYP1A2, which showed significant interactions with the metabolism of Desethylene Ciprofloxacin .

Clinical Implications

The findings from these studies suggest that understanding the pharmacokinetics and biological activity of Desethylene Ciprofloxacin-d4 could enhance therapeutic strategies in treating infections, especially in populations with varying genetic backgrounds.

Summary Table of Biological Activity Data

| Parameter | Value |

|---|---|

| CAS Number | 1330261-13-6 |

| Molecular Formula | |

| Molecular Weight | 345.79 g/mol |

| Antibacterial Activity | Yes |

| Median Metabolite Ratio | 5.86% (Desethylene) |

| Correlation with Height | Positive (r² = 0.2277) |

| Correlation with Age | Negative (r² = 0.2227) |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Desethylene Ciprofloxacin-d4, Hydrochloride?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while High-Performance Liquid Chromatography (HPLC) with a reference standard (e.g., USP Ciprofloxacin Hydrochloride RS ) ensures chromatographic co-elution. Mass spectrometry (MS) verifies the molecular ion ([M+H]+) and isotopic pattern (due to deuterium in the -d4 variant). For example, compare retention times and fragmentation patterns against certified standards to rule out impurities .

Q. What are the recommended storage conditions to maintain the stability of Desethylene Ciprofloxacin-d4, Hydrochloride?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container at -20°C to prevent degradation. Stability studies for related fluoroquinolones suggest avoiding prolonged exposure to moisture or high temperatures, as hydrolysis of the cyclopropane ring or quinolone core may occur. Monitor purity via HPLC before critical experiments, especially after long-term storage .

Q. How can researchers quantify Desethylene Ciprofloxacin-d4, Hydrochloride in biological matrices?

- Methodological Answer : Use reverse-phase HPLC with fluorescence detection (ex: 278 nm, em: 450 nm) or LC-MS/MS for enhanced sensitivity. Prepare calibration curves using deuterated internal standards to correct for matrix effects. For example, a mobile phase of 0.025 M phosphoric acid:acetonitrile (85:15 v/v) at 1.0 mL/min flow rate resolves ciprofloxacin derivatives effectively . Validate the method for linearity (R² >0.99), recovery (>90%), and limit of quantification (LOQ <10 ng/mL).

Advanced Research Questions

Q. How should researchers design experiments to investigate the metabolic pathways of Desethylene Ciprofloxacin-d4, Hydrochloride?

- Methodological Answer : Conduct in vitro metabolism studies using liver microsomes or hepatocytes. Incubate the compound with NADPH-regenerating systems and analyze metabolites via LC-HRMS. Compare fragmentation patterns with known ciprofloxacin metabolites (e.g., piperazinyl-N4-sulfate). Isotopic labeling (-d4) aids in distinguishing endogenous compounds from metabolites. For in vivo studies, administer the compound to model organisms and collect plasma/urine for metabolite profiling .

Q. What strategies are effective for resolving contradictory data in stability studies of Desethylene Ciprofloxacin-d4, Hydrochloride?

- Methodological Answer : Discrepancies in degradation rates may arise from variations in pH, temperature, or light exposure. Replicate experiments under controlled conditions (e.g., ICH Q1A guidelines). Use forced degradation studies (acid/base hydrolysis, oxidative stress) to identify labile functional groups. For example, the ethylenediamine side chain in ciprofloxacin derivatives is prone to oxidation, which may explain instability in certain buffers .

Q. How can researchers optimize synthetic routes to improve the yield of Desethylene Ciprofloxacin-d4, Hydrochloride?

- Methodological Answer : Focus on the deethylation step of ciprofloxacin-d4. Use deuterated solvents (e.g., D2O) to minimize isotopic dilution. Monitor reaction progress via TLC or inline HPLC. Purify intermediates via column chromatography (silica gel, eluent: dichloromethane:methanol 9:1) and confirm deuteration efficiency via mass spectrometry. Yields >70% are achievable with optimized catalytic conditions (e.g., Pd/C under H2 atmosphere) .

Q. What analytical approaches are recommended for impurity profiling of Desethylene Ciprofloxacin-d4, Hydrochloride?

- Methodological Answer : Employ LC-MS with a C18 column and gradient elution (0.1% formic acid in water:acetonitrile) to separate degradation products. Use photodiode array (PDA) detection to identify UV-active impurities. Quantify impurities against reference standards (e.g., USP Ciprofloxacin Ethylenediamine Analog RS) and apply relative response factors for accurate correction .

Q. How can researchers assess the antimicrobial activity of Desethylene Ciprofloxacin-d4, Hydrochloride compared to its parent compound?

- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. Use broth microdilution methods per CLSI guidelines. Compare dose-response curves with ciprofloxacin-d0 to evaluate the impact of deuteration on potency. Statistical analysis (e.g., ANOVA) confirms significance .

Methodological Notes

- Data Validation : Always cross-verify results with orthogonal techniques (e.g., NMR for structure, LC-MS for purity).

- Ethical Compliance : Follow institutional guidelines for handling deuterated compounds and hazardous reagents (e.g., hydrochloric acid) .

- Advanced Instrumentation : Consider using cryoprobes in NMR for enhanced sensitivity when working with low-concentration samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.